REACTION_CXSMILES
|
[BH4-].[Na+].[Cl:3][C:4]1[CH:5]=[C:6]2[C:12]3([CH2:17][CH2:16][N:15]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:14][CH2:13]3)[CH:11]=[N:10][C:7]2=[CH:8][CH:9]=1>CCO>[Cl:3][C:4]1[CH:5]=[C:6]2[C:12]3([CH2:13][CH2:14][N:15]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:16][CH2:17]3)[CH2:11][NH:10][C:7]2=[CH:8][CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
1.29 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
2.57 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C(=CC1)N=CC21CCN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at about room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
The reaction was concentrated
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Type
|
WASH
|
Details
|
washed with water and brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by column chromatography (25-35% EtOAc/Hexane)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(=CC1)NCC21CCN(CC1)C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |